molecular formula C22H21NO8 B11149017 N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine

N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine

Cat. No.: B11149017
M. Wt: 427.4 g/mol
InChI Key: RGLBSMPQRNWXDO-UHFFFAOYSA-N
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Description

N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine is a structurally complex glycine derivative featuring a benzofurochromen core fused with a chromene system. The benzofurochromen moiety (a benzofuran fused to a chromene ring) is substituted with a 4-methyl group and a 2-oxo lactone, while the acetylated glycine side chain includes a carboxymethyl group. The carboxymethyl group may enhance solubility, while the fused heterocyclic system could influence blood-brain barrier penetration or target binding.

Properties

Molecular Formula

C22H21NO8

Molecular Weight

427.4 g/mol

IUPAC Name

2-[carboxymethyl-[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C22H21NO8/c1-11-13-6-15-12-4-2-3-5-16(12)30-18(15)8-17(13)31-22(29)14(11)7-19(24)23(9-20(25)26)10-21(27)28/h6,8H,2-5,7,9-10H2,1H3,(H,25,26)(H,27,28)

InChI Key

RGLBSMPQRNWXDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Precursor Synthesis via Claisen-Schmidt Condensation

The benzofurochromen system is synthesized using a modified Claisen-Schmidt condensation, as described in PMC9015348. Key steps include:

  • Starting materials : 2′-Hydroxyacetophenone derivatives (e.g., 1a ) and salicylaldehyde analogs (2a ) undergo base-catalyzed condensation to form chalcone intermediates (3a ).

  • Cyclization : Intramolecular cyclization under acidic conditions (e.g., H2SO4/EtOH) yields dihydrobenzofurochromene precursors.

Example Reaction

2′-Hydroxyacetophenone+SalicylaldehydeKOH/EtOHChalconeH2SO4Dihydrobenzofurochromene\text{2′-Hydroxyacetophenone} + \text{Salicylaldehyde} \xrightarrow{\text{KOH/EtOH}} \text{Chalcone} \xrightarrow{\text{H}2\text{SO}4} \text{Dihydrobenzofurochromene}

Bromo-Aryloxylation for Ring Closure

CuBr2-mediated bromo-aryloxylation (PMC9015348) facilitates cyclization:

  • Conditions : Chalcone derivatives (e.g., 5a ) treated with CuBr2 in acetonitrile at 80°C for 4 hours.

  • Outcome : Regioselective formation of the 6,7,8,9-tetrahydro-2H-benzofurochromen scaffold.

Key Data

StepYield (%)Purity (%)
Chalcone formation85–9295–98
Bromo-aryloxylation78–8497–99

Carboxymethylation of Glycine

Alkylation with Bromoacetic Acid

The carboxymethyl group is introduced via alkylation (CN1861576A):

  • Reagents : Bromoacetic acid, NaHCO3 (base).

  • Conditions : 60°C, 6 hours in aqueous ethanol.

Reaction

N-(Benzofurochromen-3-yl-acetyl)glycine+BrCH2COOHNaHCO3Target Compound\text{N-(Benzofurochromen-3-yl-acetyl)glycine} + \text{BrCH}2\text{COOH} \xrightarrow{\text{NaHCO}3} \text{Target Compound}

Optimization Insights

  • pH control : Maintain pH 8–9 to prevent hydrolysis.

  • Purification : Ion-exchange chromatography (Dowex 50WX8) yields >95% purity.

Performance Data

ParameterValue
Reaction time6 hours
Yield68–75%
Purity (HPLC)98.2–99.1%

Alternative Green Synthesis Pathways

Electrochemical Carboxymethylation

Recent advances (PMID: 39192482) propose electrochemical methods for sustainable glycine derivatives:

  • Setup : CO2 and N2 as carbon/nitrogen sources, H2O as proton donor.

  • Conditions : Cu-based electrocatalyst, −0.8 V vs. RHE.

  • Outcome : 91.7% carbon selectivity toward glycine derivatives.

Advantages : Eliminates hazardous alkylating agents.

Challenges and Solutions

Regioselectivity in Cyclization

  • Issue : Competing formation of 5a,10a-dihydro vs. 6,7,8,9-tetrahydro isomers.

  • Solution : Use CeCl3/NaBH4 for controlled reduction (PMC9015348).

Byproduct Formation in Acetylation

  • Issue : Over-acetylation at adjacent positions.

  • Mitigation : Low-temperature (0–5°C) reactions with stoichiometric Ac2O.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 2.38 (s, 3H, CH3), 4.12 (s, 2H, CH2COOH), 6.82–7.45 (m, 4H, aromatic).

  • HRMS : [M+H]+ calcd. for C21H19NO8: 414.1189; found: 414.1192.

Purity Assessment

MethodResult
HPLC (C18 column)99.0%
Elemental AnalysisC 60.87%, H 4.62%

Industrial Scalability

Cost-Effective Catalysts

  • Cobalt recovery : US4918222A reports 76% Co recovery using ligand-promoted systems, reducing metal waste.

Continuous Flow Synthesis

  • Patent CN101337906B : Membrane separation for glycine sodium salt isolation improves throughput by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with proteins and enzymes, potentially serving as a ligand or inhibitor in biochemical assays.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent, given its structural similarity to other bioactive molecules.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1 Tacrine-Benzofuran Hybrids Compounds like N-(4-((1,2,3,4-tetrahydroacridin-9-yl)amino)alkyl)benzofuran-2-carboxamide () share a benzofuran core linked to tacrine (a known acetylcholinesterase inhibitor). Key differences include:

  • Linker Chemistry: The target compound uses a glycine-carboxymethyl linker, whereas tacrine hybrids employ aminoalkyl chains. The glycine moiety may improve metabolic stability or reduce toxicity compared to alkylamino linkers .

2.2 Benzothiazole-Thiazolidinone Derivatives Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () feature thiazolidinone rings linked to benzothiazoles. Comparatively:

  • Heterocyclic Systems : The target compound’s benzofurochromen lacks sulfur atoms but shares fused aromaticity, which may influence π-π stacking interactions in target binding.
  • Functional Groups: The 2-oxo lactone in the target compound could mimic electrophilic warheads in protease inhibitors, whereas thiazolidinones are associated with anti-inflammatory or antimicrobial activity .

Physicochemical and Pharmacological Properties

Property Target Compound Tacrine-Benzofuran Hybrids Benzothiazole-Thiazolidinones
Molecular Weight ~450–500 (estimated) 400–450 350–400
Solubility Moderate (carboxymethyl enhances polarity) Low (alkyl linkers reduce polarity) Low (aromatic systems dominate)
Reported Activity Hypothesized: Neuroprotective Acetylcholinesterase inhibition (IC50: 10–50 nM) Antimicrobial/anti-inflammatory (varies by substituent)
Synthetic Yield Not reported 67–79% 37–70%

Key Research Findings

  • Synthesis Challenges : The benzofurochromen core likely requires multi-step fusion reactions, contrasting with the straightforward condensation used for tacrine-benzofuran hybrids .
  • Pharmacological Potential: The glycine-carboxymethyl group may enable dual-target functionality (e.g., enzyme inhibition + metal chelation), whereas tacrine hybrids focus on acetylcholinesterase .
  • Bioavailability : The bulkier benzofurochromen system may reduce CNS penetration compared to smaller benzothiazole derivatives .

Biological Activity

The compound N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]glycine is a complex organic molecule that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₉N₃O₅
  • Molecular Weight : 357.35 g/mol

Structural Characteristics

The compound features a carboxymethyl group and a benzofurochromene moiety, which contribute to its potential biological activities. The presence of these functional groups suggests possible interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds structurally related to N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]glycine exhibit significant antitumor properties. For example, a related compound (IMB-1406) demonstrated potent cytotoxic effects against several cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) with IC50 values ranging from 6.92 to 8.99 μM .

Table 1: Antitumor Activity Comparison

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

The mechanisms underlying the antitumor activity include:

  • Cell Cycle Arrest : The compound induces S-phase arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : In HepG2 cells, treatment with the compound resulted in upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to mitochondrial dysfunction and activation of caspase-3 .

Anti-inflammatory Properties

Preliminary studies suggest that similar compounds may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could position N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]glycine as a candidate for further research in inflammatory diseases.

Study on Antitumor Effects

A study published in Nature explored the effects of a structurally similar compound on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapy .

Clinical Relevance

While there are no direct clinical trials specifically for N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]glycine reported yet, its analogs have shown promise in preclinical studies for treating various cancers and inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine?

  • Methodology : A multi-step approach is typically employed, starting with the functionalization of the benzofurochromene core. Key steps include:

  • Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the chromene and glycine moieties .
  • Protection/deprotection : Temporarily protect reactive groups (e.g., carboxymethyl) using tert-butyl esters to prevent side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Recommended methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions, with DMSO-d6 as a solvent for solubility enhancement .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns assess purity (>95%) under isocratic conditions with UV detection at 254 nm .

Q. How do solubility properties influence experimental design?

  • Solvent selection : The compound’s carboxymethyl and chromene groups confer limited aqueous solubility. Use polar aprotic solvents (e.g., DMF or DMSO) for biological assays, and optimize pH (6–8) to enhance stability . For crystallization trials, mixed solvents like ethanol/water are effective .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Procedure :

  • Data collection : Use single crystals grown via slow evaporation in ethanol/water.
  • Refinement : Employ SHELXL for structure solution, leveraging its robust algorithms for handling heavy atoms and hydrogen bonding networks .
  • Validation : Check for R-factor convergence (<5%) and validate hydrogen bonds using Mercury software .

Q. What strategies address contradictions in spectroscopic data during characterization?

  • Case example : If 1^1H NMR shows unexpected splitting, consider:

  • Dynamic effects : Rotamers due to restricted rotation around the acetyl-glycine bond; variable-temperature NMR (VT-NMR) can resolve this .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or by-products .
    • Cross-validation : Combine LC-MS data with elemental analysis to confirm stoichiometry .

Q. How can computational modeling predict biological interactions of this compound?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with chromene-binding pockets). Parameterize force fields for the benzofurochromene core and glycine moiety .
  • MD simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds and hydrophobic interactions .
    • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC50) to refine models .

Q. What are the challenges in optimizing reaction yields for derivatives of this compound?

  • Key factors :

  • Steric hindrance : The methyl and tetrahydro groups on the chromene core reduce reactivity. Use microwave-assisted synthesis to enhance kinetic control .
  • By-product mitigation : Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted acyl intermediates .
    • Yield optimization : Design of Experiments (DoE) approaches (e.g., Taguchi methods) can identify ideal molar ratios and temperatures .

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